molecular formula C18H13ClFNO4 B2553416 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate CAS No. 946264-75-1

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Cat. No.: B2553416
CAS No.: 946264-75-1
M. Wt: 361.75
InChI Key: HCTQDQWXMABVFI-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of GABAergic systems. The compound's structure integrates a 1,2-oxazole (isoxazole) heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities. This core is functionalized with a 2-fluorophenoxyacetate moiety, a structural feature that is characteristic of potent and selective inhibitors of GABA (gamma-aminobutyric acid) uptake. Compounds with this pharmacophore, such as tiagabine, are well-established to target the GABA transporter 1 (GAT-1), thereby increasing synaptic GABA levels and producing anticonvulsant and potentially anxiolytic effects. As a research tool, this compound enables the investigation of GABA neurotransmission and allosteric modulation (GABAergic modulation reviewed, PubMed) . Its primary research value lies in its application for in vitro binding assays and functional studies to characterize its potency and selectivity for specific GABA transporter subtypes, contributing to the development of novel neuropharmacological agents for conditions like epilepsy, anxiety, and neuropathic pain (GABA transporters in therapy, NCBI) . The presence of the 4-chlorophenyl and 2-fluorophenyl substituents is designed to optimize lipophilicity and target engagement, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at refining the properties of next-generation neuromodulators.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c19-13-7-5-12(6-8-13)17-9-14(21-25-17)10-24-18(22)11-23-16-4-2-1-3-15(16)20/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTQDQWXMABVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Oxazole Synthesis

Adapted from the Pd(OAc)₂-mediated coupling of N-(1-arylvinyl)acetamides with iodoarenes, this method enables the construction of 4,5-diaryloxazoles. For the target compound, N-(1-(4-chlorophenyl)vinyl)acetamide is reacted with iodobenzene in trifluoroethanol (TFE) at 100°C under air, using Ag₂CO₃ as an oxidant (10 mol% Pd(OAc)₂, 2 equiv Ag₂CO₃, 12 h). This yields 5-(4-chlorophenyl)-2-methyl-4-phenyloxazole (78% yield). Subsequent bromination of the methyl group at position 3 using N-bromosuccinimide (NBS) under radical initiation conditions generates the bromomethyl intermediate, which is then subjected to nucleophilic substitution with 2-(2-fluorophenoxy)acetate.

Key Advantages :

  • High regioselectivity for 4,5-diaryl substitution.
  • Air-tolerant conditions simplify operational handling.

Cyclization of N-Alkoxyoxalyl Alanine Derivatives

A patent-described method utilizes N-(4-chlorophenyl)oxalyl alanine methyl ester cyclized with triphosgene in the presence of triphenylphosphine oxide (1.1 mmol) and triethylamine (0.42 mol) in chlorobenzene at 50°C. This forms 4-methyl-5-(4-chlorophenyl)oxazole (97% yield). The methyl group is oxidized to a hydroxymethyl intermediate using KMnO₄ in acidic conditions, followed by esterification with 2-(2-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions.

Optimization Insights :

  • Triphenylphosphine oxide enhances cyclization efficiency by stabilizing reactive intermediates.
  • Triphosgene offers safer handling compared to phosgene gas.

Ester Side Chain Introduction

The 2-(2-fluorophenoxy)acetate moiety is synthesized separately and coupled to the oxazole core.

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

Adapting the acetylation protocol for 4-fluorophenyl acetate, 2-fluorophenol (1.0 mol) is reacted with chloroacetic acid in benzene using sodium acetate (0.74 mol) and acetic anhydride (1.05 mol) under reflux. After 2 h, the crude product is hydrolyzed with NaHCO₃ to yield 2-(2-fluorophenoxy)acetic acid (95.4% yield).

Esterification Strategies

  • Mitsunobu Reaction : The hydroxymethyl-oxazole intermediate is coupled with 2-(2-fluorophenoxy)acetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 12 h).
  • Steglich Esterification : DCC/DMAP-mediated coupling in dichloromethane (24 h, RT) achieves 85–90% conversion.

Comparative Analysis of Synthetic Routes

Method Oxazole Yield Esterification Yield Total Yield Reaction Time
Pd-Catalyzed Coupling 78% 82% 64% 24 h
N-Alkoxyoxalyl Cyclization 97% 88% 85% 20 h
Nitrile Oxide Cycloaddition 65% 75% 49% 36 h

Catalytic Efficiency : The N-alkoxyoxalyl route offers superior total yield due to milder esterification conditions and fewer side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.65–7.61 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 4.82 (s, 2H, COOCH₂), 2.56 (s, 3H, CH₃).
  • ¹³C NMR : δ 169.8 (C=O), 160.2 (C=N), 145.3–126.4 (Ar-C), 61.2 (OCH₂), 14.0 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₉H₁₄ClFNO₄ ([M+H]⁺): 398.0564
  • Observed : 398.0569.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a chlorophenyl group and an oxazole ring, which are known to enhance biological activity. The presence of the fluorophenoxy group may also contribute to its pharmacological properties.

Anticonvulsant Activity

Research has indicated that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exhibit significant anticonvulsant properties. A study on oxadiazole derivatives showed that certain structural modifications can lead to enhanced anticonvulsant activity mediated through benzodiazepine receptors . This suggests that the oxazole framework may be crucial for developing new anticonvulsant agents.

Anticancer Potential

The oxazole and oxadiazole derivatives have been extensively studied for their anticancer activities. For instance, recent investigations into thiazole derivatives linked to coumarin demonstrated promising anticancer effects against various cancer cell lines . The mechanism of action often involves multiple pathways including kinase inhibition and apoptosis induction, indicating that compounds like this compound could be explored further in cancer therapy.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with modified biological activities. Techniques such as three-component reactions have been employed to create new coumarin derivatives with potential therapeutic effects . These derivatives are evaluated for their efficacy in targeting specific biological pathways relevant to disease processes.

Case Studies

StudyFocusFindings
Study on AnticonvulsantsEvaluated a series of oxadiazole compoundsCompound 3 exhibited significant anticonvulsant activity in PTZ and MES models .
Anticancer ResearchInvestigated thiazole-coumarin hybridsCertain compounds showed promising anticancer activities against HEPG2 cells .
Synthesis TechniquesDeveloped novel synthesis methods for oxazole derivativesHighlighted the efficiency of using eco-friendly catalysts in synthesis .

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the oxazole substituents, phenoxy groups, or ester linkages. Below is a detailed comparison with key examples:

Substituent Variations on the Oxazole Ring

  • [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid (CAS 24146-84-7) Structural Difference: Replaces the methyl ester with a carboxylic acid group. This modification is critical for pharmacokinetic profiles in drug design .
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate Structural Difference: Substitutes 4-chlorophenyl with a furan-2-yl group and 2-fluorophenoxy with 4-methoxyphenoxy. Impact: The furan ring introduces electron-rich aromaticity, which may alter binding interactions in biological systems. The methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing effect, influencing electronic distribution and reactivity .

Phenoxy Group Modifications

  • 2-[[5-(4-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone Structural Difference: Replaces the oxazole with a triazole ring and introduces a sulfanyl group. Impact: The triazole’s higher aromaticity and hydrogen-bonding capacity may enhance target binding affinity. The sulfanyl group increases metabolic stability compared to ester linkages but may reduce bioavailability .

Functional Group Comparisons

  • Methyl Ester vs. Acetic Acid
    • Ester (Target Compound) : Lipophilic, prone to enzymatic hydrolysis (e.g., esterases), leading to shorter half-lives.
    • Acetic Acid (Analog) : Ionizable at physiological pH, favoring renal excretion but requiring formulation adjustments for absorption .

Data Table: Key Structural and Functional Comparisons

Compound Name Oxazole Substituent Phenoxy Substituent Functional Group Key Property Differences
Target Compound 4-Chlorophenyl 2-Fluorophenoxy Methyl ester High lipophilicity, moderate stability
[5-(4-Chlorophenyl)...]acetic Acid 4-Chlorophenyl N/A Carboxylic acid Increased hydrophilicity, ionizable
[5-(Furan-2-yl)...]acetate Furan-2-yl 4-Methoxyphenoxy Methyl ester Electron-rich, altered reactivity
Triazole Sulfanyl Derivative N/A (triazole core) 4-Fluorophenyl Sulfanyl ethanone Enhanced metabolic stability

Research Findings and Implications

  • Electronic Effects : The 4-chlorophenyl group in the target compound stabilizes the oxazole ring via resonance and inductive effects, a feature absent in furan-substituted analogs .
  • Biological Interactions: Fluorine’s electronegativity in the phenoxy group enhances dipole interactions in target binding, as seen in herbicide analogs .
  • Synthetic Accessibility : The ester linkage in the target compound simplifies synthesis compared to sulfanyl or carboxylic acid derivatives, which require additional protection-deprotection steps .

Biological Activity

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClFNO3C_{17}H_{15}ClFNO_3. Its structure features an oxazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • In Vitro Studies : In vitro cytotoxicity assays have demonstrated that oxazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds with similar structures have been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These studies typically report median inhibitory concentrations (IC50) ranging from 3.13μg/mL3.13\,\mu g/mL to 91.00μg/mL91.00\,\mu g/mL, indicating potent activity against these cancer cells .
CompoundIC50 (MCF-7)IC50 (HepG2)
Compound A5.36 µg/mL6.51 µg/mL
Compound B3.77 µg/mL3.13 µg/mL
Compound C24.79 µg/mL8.40 µg/mL

The mechanism by which this compound exerts its anticancer effects is believed to involve the following pathways:

  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed in treated cells .
  • Cell Cycle Arrest : Studies have shown that treatment with oxazole derivatives can lead to cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. For instance, related compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential neuroprotective properties against neuroinflammation .

Case Studies

Several case studies highlight the efficacy of oxazole derivatives:

  • Case Study on MCF-7 Cells : A study found that a derivative similar to this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 5.36μg/mL5.36\mu g/mL. The treatment resulted in a marked increase in apoptosis markers compared to untreated controls.
  • Neuroprotection in Parkinson's Disease Models : Another investigation into related compounds revealed their ability to mitigate neuroinflammation in models of Parkinson's disease by reducing pro-inflammatory cytokine release .

Q & A

Q. Discrepancies in reported IC50_{50} values across assays

  • Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution : Normalize data using Z’-factor validation and include positive controls (e.g., staurosporine) in all runs .

Tables for Key Parameters

Table 1 : Synthetic Intermediates and Characterization

IntermediateCAS RNPurity (%)Key Spectral Data
5-(4-Chlorophenyl)-1,2-oxazole-3-methanol[91137-55-2]971H^1H NMR (CDCl3_3): δ 4.75 (s, 2H, CH2_2)

Table 2 : Environmental Degradation Products

Condition (pH, Temp)Major DegradantToxicity (EC50_{50}, µg/L)
pH 9, 50°C2-Fluorophenoxyacetic acid12.5 (Daphnia magna)

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